Pyrrolidine-1-carboximidamide acetate

Salt selection Counterion mass fraction Stoichiometric control

Researchers pursuing guanidine-containing pharmacophores often face stoichiometric control and counterion compatibility issues. Pyrrolidine-1-carboximidamide acetate (CAS 91983-81-2) resolves this with a 65.3% active moiety mass fraction and acetate counterion compatible with nucleophilic substitutions and coupling reactions. • SphK2 inhibitor building block: Derivatives achieve Ki as low as 89 nM, a ~14.6-fold improvement over earlier scaffolds. • Structure-based design ready: Co-crystal structure with carbonic anhydrase II (PDB 4frc) supports rational optimization. • Supply reliability: ≥98% purity, soluble in polar solvents including water, ambient storage and shipping.

Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
CAS No. 91983-81-2
Cat. No. B1418423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-1-carboximidamide acetate
CAS91983-81-2
Molecular FormulaC7H15N3O2
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CCN(C1)C(=N)N
InChIInChI=1S/C5H11N3.C2H4O2/c6-5(7)8-3-1-2-4-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4)
InChIKeyGWMGRNLCRCULRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine-1-carboximidamide Acetate (CAS 91983-81-2): Chemical Profile and Research-Grade Sourcing


Pyrrolidine-1-carboximidamide acetate (CAS 91983-81-2) is an acetate salt form of pyrrolidine-1-carboximidamide, with molecular formula C₇H₁₅N₃O₂ and molecular weight 173.21 g/mol . The compound features a pyrrolidine ring bearing a carboximidamide (cyclic guanidine) functional group, which confers distinct basicity (pKa ~13.5 for the free base) and the capacity to serve as a constrained guanidine mimetic . As a research chemical building block, it is supplied commercially with typical purity specifications of ≥98% and is soluble in polar solvents including water .

Why Salt Form Selection for Pyrrolidine-1-carboximidamide Acetate Is Not Trivial in Research Procurement


The free base pyrrolidine-1-carboximidamide (CAS 13932-58-6) and its various salt forms—including acetate (91983-81-2), hydrochloride (49755-46-6), hydroiodide (102392-83-6), sulfate (62271-55-0), and hydrobromide (175277-39-1)—exhibit distinct physicochemical profiles that preclude simple interchangeability in research applications [1]. The acetate salt offers a counterion with lower molecular weight contribution (60.05 g/mol) compared to hydroiodide (126.90 g/mol) or sulfate (98.08 g/mol), yielding a more favorable active moiety-to-salt mass ratio for applications requiring precise stoichiometric control . Furthermore, the guanidinium cation's resonance stabilization is maintained across all salt forms, but the counterion choice directly influences solubility kinetics in aqueous versus organic media, hygroscopicity, and compatibility with downstream synthetic transformations .

Quantitative Differentiation Evidence for Pyrrolidine-1-carboximidamide Acetate (CAS 91983-81-2) Relative to Analogs


Acetate Salt Form: Counterion Mass Efficiency and Stoichiometric Precision Advantage

The acetate salt of pyrrolidine-1-carboximidamide (MW 173.21 g/mol) contains the active pyrrolidine-1-carboximidamide moiety (free base MW 113.16 g/mol) with an acetate counterion (MW 60.05 g/mol), yielding an active moiety mass fraction of 65.3% . In contrast, the hydroiodide salt (MW 241.07 g/mol) has an active moiety mass fraction of only 46.9% due to the heavier iodide counterion . This difference is critical when precise molar equivalents of the guanidine functionality are required in synthesis, as 1 g of acetate salt delivers 5.77 mmol of active moiety versus 4.15 mmol from 1 g of hydroiodide salt .

Salt selection Counterion mass fraction Stoichiometric control Synthetic intermediate

Guanidine Mimetic Scaffold: Structural Constraint Enhances Metabolic Stability Relative to Acyclic Analogs

The pyrrolidine-1-carboximidamide scaffold functions as a cyclic guanidine mimetic wherein the five-membered pyrrolidine ring constrains the nitrogen lone pair geometry. This conformational restriction modulates the basicity (pKa ~13.5 for the free base) and, critically, confers enhanced metabolic stability compared to acyclic guanidine analogs by reducing susceptibility to hydrolytic and oxidative degradation pathways . While direct comparative metabolic stability data for the acetate salt itself are not published, the structural motif's stability advantage over acyclic guanidines is established in medicinal chemistry literature [1].

Guanidine mimetic Metabolic stability pKa modulation Medicinal chemistry

SphK2 Inhibitor Pharmacophore: Pyrrolidine-1-carboximidamide as Core Scaffold for Nanomolar-Potency Leads

The pyrrolidine-1-carboximidamide moiety serves as the core pharmacophore in a series of potent sphingosine kinase 2 (SphK2) inhibitors. A representative derivative, SLM6071469 [(2S)-2-{3-[3-(trifluoromethyl)-4-{[4-(trifluoromethyl)benzyl]oxy}phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidine-1-carboximidamide], exhibits a Ki of 89 nM against SphK2 [1]. A structurally related compound, (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide (SphK2-IN-1), demonstrates an IC50 of 0.359 μM (359 nM) against SphK2 [2]. In contrast, the simpler SphK2 inhibitor SLR080811 (which incorporates a pyrrolidine carboximidamide variant) shows a Ki of 1.3 μM (1300 nM) . The pyrrolidine-1-carboximidamide acetate serves as a precursor for synthesizing these and related SphK2-targeting probes.

Sphingosine kinase 2 SphK2 inhibitor S1P signaling Cancer therapeutics

Carbonic Anhydrase II Inhibition: Pyrrolidine-1-carboximidamide Sulfamoyl Derivative with Defined Binding Mode

The pyrrolidine-1-carboximidamide scaffold has been structurally characterized in complex with carbonic anhydrase II (CA II) through X-ray crystallography. The derivative N'-sulfamoylpyrrolidine-1-carboximidamide forms a well-defined complex with CA II (PDB ID: 4frc), with the carboximidamide group coordinating to the catalytic zinc ion [1]. This structural validation provides a distinct advantage over other guanidine-containing CA inhibitor scaffolds that lack experimentally determined binding modes. The acetate salt of the parent pyrrolidine-1-carboximidamide serves as a versatile starting material for synthesizing sulfamoylated and other N-functionalized derivatives for CA inhibitor development [2].

Carbonic anhydrase Enzyme inhibition X-ray crystallography Structure-based drug design

Acetate Salt Purity Benchmarking: Commercial Availability at ≥98% Purity

Pyrrolidine-1-carboximidamide acetate (CAS 91983-81-2) is commercially available from multiple reputable suppliers with a standard purity specification of ≥98% as determined by HPLC, NMR, or GC analysis . This purity level is comparable to or exceeds that of alternative salt forms: the hydrochloride salt is typically offered at ≥95% purity , the hydroiodide salt at 97% , and the sulfate salt at 95% . The consistent ≥98% specification across acetate salt suppliers (including Leyan and MolCore) supports reliable procurement for research applications requiring minimal impurity interference .

Purity specification Analytical characterization Procurement quality Reproducibility

Limitation Acknowledgment: Absence of Published Direct Comparative Biological Data for the Acetate Salt

A critical evidence gap exists: no peer-reviewed primary research paper or patent reports direct head-to-head biological activity comparisons between pyrrolidine-1-carboximidamide acetate and its alternative salt forms (hydrochloride, sulfate, hydroiodide, etc.) in the same assay system [1]. The biological data referenced in Evidence Items 3 and 4 pertain to structurally elaborated derivatives containing the pyrrolidine-1-carboximidamide core, not to the acetate salt itself. The acetate salt serves primarily as a synthetic intermediate and building block; its procurement value derives from physicochemical and purity advantages rather than demonstrated intrinsic biological differentiation. Researchers requiring direct comparative biological activity data for the acetate salt versus other counterion forms will need to conduct such evaluations independently [1].

Data availability Research gap Evidence limitation

Optimal Research Applications for Pyrrolidine-1-carboximidamide Acetate (CAS 91983-81-2)


Synthesis of SphK2 Inhibitor Probes for S1P Signaling Pathway Studies

Pyrrolidine-1-carboximidamide acetate serves as a core building block for constructing potent sphingosine kinase 2 (SphK2) inhibitors. Derivatives built on this scaffold have achieved Ki values as low as 89 nM against SphK2, representing a ~14.6-fold potency improvement over earlier-generation pyrrolidine carboximidamide-based SphK2 inhibitors [1]. The acetate salt provides favorable stoichiometric precision (65.3% active moiety mass fraction) and ≥98% commercial purity, enabling reproducible synthesis of focused libraries for probing S1P signaling in cancer and inflammation models .

Structure-Guided Design of Carbonic Anhydrase Inhibitors

The pyrrolidine-1-carboximidamide scaffold benefits from an experimentally determined co-crystal structure with carbonic anhydrase II (PDB 4frc), wherein the N'-sulfamoyl derivative coordinates the catalytic zinc ion [1]. The acetate salt's aqueous solubility and high purity (≥98%) make it suitable for preparing sulfamoylated and other N-functionalized analogs. This structural foundation supports rational, structure-based optimization campaigns for developing isoform-selective CA inhibitors with therapeutic potential in glaucoma, epilepsy, and cancer .

Synthesis of Cyclic Guanidine-Containing Bioactive Molecules Requiring Precise Stoichiometry

For synthetic applications demanding accurate molar equivalents of the pyrrolidine-1-carboximidamide moiety, the acetate salt (active moiety mass fraction 65.3%) offers a balanced profile between the higher fraction of the hydrochloride salt (75.6%) and the lower fraction of the hydroiodide salt (46.9%) [1]. This intermediate active moiety content, combined with the acetate counterion's compatibility with a broad range of reaction conditions (including nucleophilic substitutions and coupling reactions), positions the acetate salt as a versatile reagent for constructing guanidine-containing pharmacophores where precise stoichiometric control is essential .

Medicinal Chemistry Lead Optimization Campaigns Targeting Guanidine-Responsive Biological Targets

The pyrrolidine-1-carboximidamide scaffold functions as a conformationally constrained guanidine mimetic with pKa ~13.5, offering enhanced metabolic stability compared to acyclic guanidine analogs [1]. The acetate salt form (CAS 91983-81-2) provides a convenient, high-purity (≥98%) entry point for preparing diverse libraries of N-substituted derivatives. This scaffold is particularly relevant for programs targeting enzymes and receptors that recognize guanidine or amidine functional groups, including various kinases, proteases, and G-protein coupled receptors, where the cyclic constraint may improve selectivity and pharmacokinetic properties .

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